N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
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Overview
Description
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound characterized by its unique structure, which includes benzyl, methoxy, methylphenyl, sulfonyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glycinamide derivatives with different substituents on the benzyl, methoxy, methylphenyl, sulfonyl, and pyridinyl groups. Examples include:
- N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
- N~2~-benzyl-N~2~-[(3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide .
Uniqueness
The uniqueness of N2-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C23H25N3O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C23H25N3O4S/c1-18-13-21(10-11-22(18)30-2)31(28,29)26(16-19-7-4-3-5-8-19)17-23(27)25-15-20-9-6-12-24-14-20/h3-14H,15-17H2,1-2H3,(H,25,27) |
InChI Key |
GTVMKWYRHZEYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3)OC |
Origin of Product |
United States |
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